2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol
Description
2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol is a synthetic organic compound featuring a methoxyphenol core substituted with a 2-chloro-4-fluorobenzylamino-methyl group. This compound belongs to the class of secondary amines, synthesized via condensation reactions between aldehydes and amines, followed by reduction steps (e.g., NaBH₄-mediated reduction of Schiff base intermediates) .
The compound’s applications are inferred from its structural analogs, which are utilized as intermediates in pharmaceuticals, agrochemicals, and metal coordination chemistry .
Properties
IUPAC Name |
2-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-20-14-4-2-3-11(15(14)19)9-18-8-10-5-6-12(17)7-13(10)16/h2-7,18-19H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLDBNZFFPJSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2-chloro-4-fluorobenzylamine with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Formation of the Aminomethyl Group
The aminomethyl group in this compound is synthesized via a Mannich-type reaction. Key steps include:
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Reactants : 2-Chloro-4-fluorobenzylamine reacts with formaldehyde or paraformaldehyde under basic conditions.
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Conditions : Elevated temperatures (~80°C) in polar aprotic solvents (e.g., DMF or dichloromethane) .
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Outcome : Formation of the secondary amine linkage, confirmed by -NMR (δ 3.8–4.2 ppm for –CH–NH–).
Nucleophilic Substitution at the Chloro Substituent
The 2-chloro group on the benzyl ring undergoes substitution reactions:
Oxidation of the Phenolic Ring
The phenolic hydroxyl group is susceptible to oxidation:
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Oxidizing Agents : KMnO (acidic conditions) or HO/Fe (Fenton’s reagent).
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Products :
Acid-Base Reactions
The phenolic –OH (pKa ~10) participates in proton transfer reactions:
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Deprotonation : Forms a phenoxide ion in basic media (NaOH or KCO), enhancing nucleophilicity .
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Applications : Used to facilitate etherification or alkylation reactions (e.g., with methyl iodide).
Functionalization via the Methoxy Group
The methoxy substituent undergoes demethylation or electrophilic substitution:
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Nitration : HNO/HSO introduces nitro groups at the para position relative to –OCH.
Amide and Urea Formation
The benzylamine group reacts with acyl chlorides or isocyanates:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT, 4h | N-Acetylated derivative | 85% | |
| Phenyl isocyanate | THF, 60°C, 8h | Urea-linked conjugate | 78% |
Complexation with Metal Ions
The phenol and amine groups act as ligands for transition metals:
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Cu(II) Complexes : Forms octahedral complexes (λ = 650 nm).
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Fe(III) Coordination : Stability constants (log β) range from 8.2–9.5 in aqueous ethanol .
Photochemical Reactions
UV irradiation induces structural changes:
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Degradation : Cleavage of the C–N bond occurs under UV-C (254 nm), monitored by HPLC .
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Dimerization : Forms biphenyl ether derivatives in the presence of I as a catalyst.
Biological Derivatization
In medicinal chemistry applications:
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Sulfonation : SO/pyridine introduces sulfonate groups for enhanced solubility.
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Glycosylation : Reacts with peracetylated glucose under BF catalysis to form glycosides.
Stability Under Thermal and pH Stress
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H15ClFNO2
- Molecular Weight : 295.74 g/mol
The compound's structure features a chloro and fluorine substituent on the benzyl group, which enhances its biological activity by influencing interactions with biological targets.
Chemistry
- Reagent in Synthesis : The compound is utilized as a reagent in various chemical reactions, facilitating the synthesis of more complex molecules.
- Mechanistic Studies : Its unique structure allows researchers to study reaction mechanisms involving hydrogen bonding, hydrophobic interactions, and ionic interactions.
Biology
- Proteomics Research : It plays a role in proteomics to investigate protein interactions and functions. The ability of the compound to bind to specific proteins makes it valuable for understanding cellular processes.
- Antimicrobial Activity : Recent studies indicate that derivatives exhibit significant antibacterial and antifungal properties. For instance, it has shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 250 μg/ml.
Pharmacology
- Anticancer Potential : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells. In vitro studies have reported significant reductions in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
Antibacterial Efficacy
A study highlighted the antibacterial activity of compounds structurally related to 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol against S. aureus and E. coli. The findings emphasized the significance of substituent positioning on the benzene ring in enhancing antimicrobial efficacy.
| Pathogen | MIC (μg/ml) | Standard Drug MIC (μg/ml) |
|---|---|---|
| S. aureus | 50 | 100 (Ampicillin) |
| E. coli | 62.5 | 50 (Ciprofloxacin) |
| Candida albicans | 250 | 500 (Griseofulvin) |
Antitumor Potential
In vitro studies have demonstrated that compounds similar to this one can significantly reduce cell viability in HepG2 liver cancer cells. The IC50 values indicate potent activity against various cancer cell lines, suggesting a promising avenue for therapeutic development .
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Methyl or bromine substituents (e.g., in ) increase logP values, improving membrane permeability in biological systems.
- Thermal Stability: Analogous Schiff bases with methoxyphenol backbones exhibit stability up to 210°C , suggesting the target compound may share similar thermal resilience.
Antioxidant Activity
Schiff base analogs like (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol demonstrate significant DPPH radical scavenging activity (IC₅₀ = 18.7 µM), outperforming standard antioxidants like BHT . The target compound’s chloro-fluoro substituents may further modulate redox activity by stabilizing radical intermediates.
Antimicrobial Potential
Metal complexes of Schiff bases derived from 6-methoxyphenol (e.g., oxidovanadium(IV) complexes) show antimicrobial activity against E. coli and S. aureus . The target compound’s halogenated benzyl group could enhance such activity due to increased electrophilicity and membrane disruption.
Biological Activity
2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol, a compound with the molecular formula CHClFNO and a molecular weight of 295.74 g/mol, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of cancer research. It is believed to function as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in regulating gene expression and has implications in cancer treatment.
Antitumor Activity
Recent studies have indicated that 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol exhibits significant antitumor properties. For instance, in vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including HepG2 cells, with an IC value comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid).
| Cell Line | IC (μM) | Comparison Compound | IC (μM) |
|---|---|---|---|
| HepG2 | 1.30 | SAHA | 17.25 |
These findings suggest that the compound may induce apoptosis and cell cycle arrest, contributing to its antitumor efficacy .
Mechanistic Studies
Mechanistic investigations revealed that 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol promotes apoptosis through the activation of caspase pathways and enhances acetylation of histones, leading to altered gene expression profiles associated with tumor suppression .
Case Studies
- Case Study on Hepatocellular Carcinoma : A study focusing on HepG2 hepatocellular carcinoma cells showed that treatment with 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- Xenograft Models : In vivo studies using xenograft models demonstrated that administration of the compound led to a tumor growth inhibition rate of approximately 48.89%, indicating its potential as a therapeutic agent against solid tumors .
Safety and Toxicology
While the biological activity is promising, safety assessments are critical. Preliminary toxicological evaluations indicate that the compound has a favorable safety profile; however, further studies are necessary to fully understand its long-term effects and potential side effects .
Q & A
Q. What are the optimized synthetic routes for 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol, and what critical parameters influence yield?
The synthesis typically involves condensation reactions between 2-chloro-4-fluorobenzylamine and 6-methoxy-2-hydroxybenzaldehyde derivatives under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or dimethylformamide) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Mild acid/base catalysts (e.g., triethylamine) facilitate imine formation without side reactions .
- Temperature : Reactions are often conducted at 50–70°C to balance kinetics and product stability .
- Purification : Column chromatography or recrystallization is used to isolate the compound, with yields typically ranging from 60–75% .
Q. How is the structural integrity of this compound validated post-synthesis?
Advanced spectroscopic techniques are employed:
- NMR : H and C NMR confirm the presence of the methoxy group, aromatic protons, and the benzylamine moiety. Chemical shifts for the chloro-fluorobenzyl group appear at δ 4.2–4.5 ppm (CH) .
- X-ray crystallography : Single-crystal studies reveal planar geometry of the phenolic ring and spatial orientation of the chloro-fluorobenzyl substituent, with bond angles consistent with intramolecular hydrogen bonding .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) at m/z 324.08 .
Q. What preliminary biological screening methods are recommended for this compound?
Initial screens focus on antimicrobial and anticancer activity:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, using doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking and dynamics simulations are critical:
- Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where the chloro-fluorobenzyl group may occupy hydrophobic pockets .
- Docking software : Use AutoDock Vina or Schrödinger Suite to assess binding affinity. The methoxy group’s electron-donating effects enhance π-π stacking with aromatic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes, focusing on RMSD and hydrogen bond persistence .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or target specificity. Mitigation strategies include:
- Dose-response refinement : Test a broader concentration range (1 nM–1 mM) to identify biphasic effects .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out non-specific kinase inhibition .
- Metabolic stability : Assess liver microsomal degradation to determine if low activity stems from rapid clearance .
Q. What experimental design considerations are critical for studying this compound’s environmental fate?
Adopt ecotoxicological frameworks from projects like INCHEMBIOL :
- Abiotic studies : Measure hydrolysis rates at varying pH (4–9) and photodegradation under UV light (λ = 254 nm). The chloro-fluorobenzyl group may confer resistance to hydrolysis .
- Biotic studies : Use OECD 301D biodegradation tests with activated sludge; LC-MS/MS tracks metabolite formation (e.g., demethylated or hydroxylated derivatives) .
Q. What strategies optimize the compound’s selectivity in receptor-binding assays?
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to probe steric and electronic effects .
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ligands) to quantify displacement in real time .
- Selectivity indices : Calculate IC ratios between target and off-target receptors (e.g., σ vs. σ) to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
